Ácido glicohiodesoxicólico

Descripción general

Descripción

- El Ácido glicohiodesoxicólico (GHDCA) es un metabolito que se encuentra en los humanos. Es un derivado de glicina del ácido biliar secundario hiodesoxicólico (HDCA).

- Los ácidos biliares juegan un papel esencial en la digestión de lípidos, la absorción y la homeostasis del colesterol. El GHDCA es uno de los principales metabolitos del HDCA en los hepatocitos del hígado.

- Su fórmula química es C26H43NO5, y su peso molecular es 449.62 g/mol .

Aplicaciones Científicas De Investigación

Medicina: Se ha investigado el GHDCA por su potencial en la prevención de la formación de cálculos biliares.

Biología: Los investigadores estudian el papel del GHDCA en el metabolismo de los ácidos biliares y su impacto en la salud hepática.

Química: Comprender su reactividad e interacciones informa el diseño de fármacos y las estrategias terapéuticas.

Industria: El GHDCA puede encontrar aplicaciones en productos farmacéuticos o como un compuesto de referencia.

Mecanismo De Acción

- Los efectos del GHDCA están relacionados con la homeostasis de los ácidos biliares, el metabolismo del colesterol y la función hepática.

- Interactúa con receptores nucleares (por ejemplo, FXR, TGR5) y regula la expresión genética.

- El GHDCA modula la absorción de lípidos, la inflamación y las vías metabólicas.

Análisis Bioquímico

Biochemical Properties

Glycohyodeoxycholic Acid plays a significant role in biochemical reactions. In liver hepatocytes, hyodeoxycholic acid and other secondary bile acids (BAs), undergo a process of conjugation with amino acids glycine or taurine, catalyzed by specific enzymes . This process is crucial for the metabolism and excretion of bile acids.

Cellular Effects

It is known that bile acids, including Glycohyodeoxycholic Acid, can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of Glycohyodeoxycholic Acid vary with different dosages in animal models. Studies have shown that it has preventative effects on gallstone formation

Metabolic Pathways

Glycohyodeoxycholic Acid is involved in the metabolic pathways of bile acids. These pathways involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

- El GHDCA se sintetiza mediante la conjugación con aminoácidos (glicina o taurina) en el hígado. Las enzimas catalizan este proceso, convirtiendo el HDCA en GHDCA.

- Los métodos de producción industrial implican aislar el GHDCA de fuentes biológicas o mediante síntesis química.

Análisis De Reacciones Químicas

- El GHDCA experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución.

- Reactivos y condiciones comunes:

- Oxidación: El GHDCA se puede oxidar utilizando agentes oxidantes fuertes.

- Reducción: La reducción del GHDCA puede producir ácidos biliares dihidroxilados.

- Sustitución: El GHDCA puede sufrir reacciones de sustitución nucleofílica.

- Los principales productos formados dependen de las condiciones de reacción específicas y los grupos funcionales involucrados.

Comparación Con Compuestos Similares

- El GHDCA es único debido a su conjugación con glicina y su vía metabólica específica.

- Los compuestos similares incluyen otros ácidos biliares como el ácido cólico, el ácido desoxicólico y el ácido quenodesoxicólico.

Actividad Biológica

Glycohyodeoxycholic acid (GHDCA) is a bile acid derivative that has garnered attention for its potential biological activities and therapeutic applications. As a conjugate of hyodeoxycholic acid (HDCA), GHDCA plays a significant role in various metabolic processes, particularly in relation to liver function, lipid metabolism, and gut microbiota interactions. This article explores the biological activity of GHDCA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

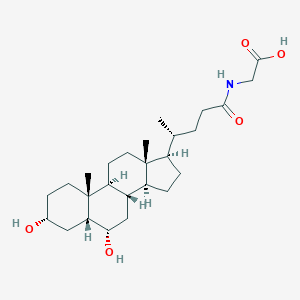

Glycohyodeoxycholic acid can be chemically represented as follows:

- Chemical Formula : C26H43NO5

- Molecular Weight : 453.63 g/mol

- CAS Registry Number : 700264

Table 1: Chemical Composition of GHDCA

| Element | Percentage (%) |

|---|---|

| Carbon | 69.45 |

| Hydrogen | 9.64 |

| Nitrogen | 3.12 |

| Oxygen | 17.79 |

Metabolic Regulation

GHDCA is known to act as an agonist for the G-protein coupled receptor TGR5 (GPCR19). This receptor is involved in several metabolic pathways, including cholesterol and glucose metabolism, energy homeostasis, and bile acid metabolism . Activation of TGR5 by GHDCA has been linked to:

- Reduction of LDL and VLDL Levels : In studies involving LDL receptor knockout mice fed a Western diet, GHDCA administration resulted in decreased levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), alongside reductions in fasting glucose concentrations and atherosclerotic lesions .

- Anti-inflammatory Effects : Bile acids, including GHDCA, have been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory responses in hepatic tissues .

Impact on Liver Health

Research indicates that GHDCA may have protective effects against liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). A study demonstrated that HDCA can reduce fat accumulation and inflammation in the liver by reshaping gut microbiota populations . Specifically:

- Case Study : In a cohort study involving 178 patients with NAFLD, lower levels of HDCA were observed compared to healthy individuals. This suggests a potential therapeutic role for HDCA and its derivatives like GHDCA in managing liver conditions .

Gallstone Prevention

GHDCA has also been studied for its role in preventing cholesterol crystallization in the gallbladder. In prairie dogs fed a lithogenic diet, administration of GHDCA significantly reduced the formation of cholesterol crystals and decreased the activity of cholesterol 7α-hydroxylase, an enzyme crucial for bile acid synthesis .

Table 2: Summary of Key Research Findings on GHDCA

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYSFQOFYOFZ-BRDORRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-33-6 | |

| Record name | Glycohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?

A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.

Q2: Can we use GHDCA as a potential biomarker for cognitive decline?

A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.

Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?

A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.

Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?

A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.